4-Aminophenylacetonitrile

Overview

Description

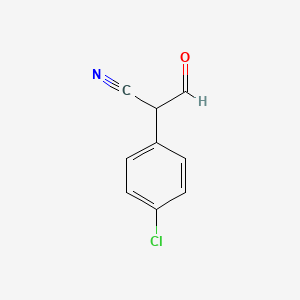

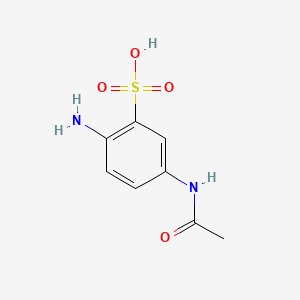

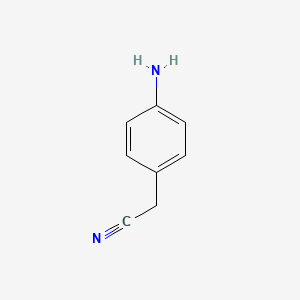

4-Aminophenylacetonitrile, also known as 4-Aminobenzyl Cyanide, is a chemical compound with the molecular formula C8H8N2 . It appears as a yellow to brown crystalline powder . This compound can be used to prevent or treat influenza .

Molecular Structure Analysis

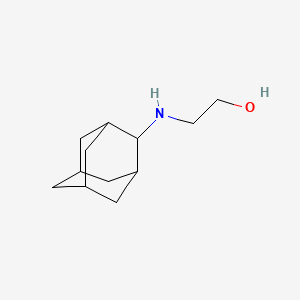

The molecular structure of 4-Aminophenylacetonitrile consists of a benzene ring attached to a CH2CN group and an amino group. The IUPAC name for this compound is 2-(4-aminophenyl)acetonitrile .

Chemical Reactions Analysis

4-Aminophenylacetonitrile is an active substrate for arylacetonitrilase, which gives 4-aminophenylacetic acid (4-APAA) on hydrolysis .

Physical And Chemical Properties Analysis

4-Aminophenylacetonitrile is a solid substance that appears as a dark yellow crystalline powder . It has a molecular weight of 132.16 g/mol . The compound’s melting point ranges from 42 - 46 °C .

Scientific Research Applications

Pharmaceutical Research

4-Aminobenzyl cyanide serves as a precursor in the synthesis of various pharmaceutical compounds. Its nitrile group can be easily modified to create a wide range of pharmacologically active molecules, such as alpha-amino acids and their derivatives . This versatility makes it valuable for developing new medications and studying drug interactions.

Chemical Synthesis

In organic synthesis, 4-Aminobenzyl cyanide is utilized for introducing the nitrile group into complex molecules. It acts as a building block for the construction of heterocycles and aromatic compounds, which are essential in creating dyes, agrochemicals, and advanced materials .

Material Science

Researchers in material science explore the use of 4-Aminobenzyl cyanide for developing novel polymers and coatings. Its ability to form strong carbon-nitrogen bonds is exploited to enhance the durability and functionality of materials .

Biochemistry

In biochemistry, 4-Aminobenzyl cyanide is studied for its interaction with enzymes and proteins. Understanding its binding mechanisms can lead to insights into enzyme inhibition and the design of enzyme mimics for industrial applications .

Environmental Science

The compound’s role in environmental science is linked to its degradation products and their impact on ecosystems. Studies focus on its breakdown in soil and water, and the potential use of its derivatives in environmental remediation .

Analytical Chemistry

4-Aminobenzyl cyanide is used as a standard in chromatography and mass spectrometry for the quantification of similar compounds. Its well-defined properties aid in the calibration of instruments and validation of analytical methods .

Agricultural Research

While not directly used in agriculture, the compound’s derivatives may influence plant growth and soil health. Research is ongoing to understand its effects on microbial communities and nutrient cycling in agricultural settings .

Toxicology Studies

Toxicological research on 4-Aminobenzyl cyanide involves examining its metabolism and potential toxic effects. Studies aim to establish safe handling practices and antidotes for cyanide poisoning .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Aminobenzyl cyanide, also known as 2-(4-aminophenyl)acetonitrile or 4-Aminophenylacetonitrile, is the mitochondrial electron transport chain within cells . Specifically, it binds to the a3 portion (complex IV) of cytochrome oxidase .

Mode of Action

4-Aminobenzyl cyanide interacts with its target by binding to the iron within the cytochrome oxidase protein . This binding inhibits the enzyme, preventing cells from using oxygen . This action essentially causes a form of cellular asphyxiation .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminobenzyl cyanide is the electron transport chain in the mitochondria of eukaryotic cells . By inhibiting cytochrome c oxidase, the compound disrupts the chain, preventing the production of ATP and leading to cell death .

Pharmacokinetics

Cyanide compounds are generally known to be easily absorbed by the mucous membrane of the respiratory tract, through the skin, and the gastrointestinal tract

Result of Action

The result of 4-Aminobenzyl cyanide’s action is the inhibition of ATP production, leading to cellular asphyxiation and rapid cell death . This is due to the compound’s interference with the cell’s ability to use oxygen .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminobenzyl cyanide. For instance, the presence of other chemicals, pH levels, and temperature can affect the compound’s reactivity and stability . Additionally, the compound’s toxicity can be influenced by the presence of certain enzymes in the body that can convert cyanide into less toxic compounds .

properties

IUPAC Name |

2-(4-aminophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRFIYBUQBHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188923 | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenylacetonitrile | |

CAS RN |

3544-25-0 | |

| Record name | 4-Aminobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-(4-Aminophenyl)acetonitrile in organic synthesis?

A1: 2-(4-Aminophenyl)acetonitrile serves as a valuable building block for synthesizing diverse chemical compounds. For instance, it acts as a starting material for creating aryl-substituted pteridines [], which exhibit antitumor activity. Additionally, it plays a crucial role in the synthesis of Mirabegron [], a medication used to treat overactive bladder.

Q2: Can you describe an efficient method for synthesizing Schiff bases using 2-(4-Aminophenyl)acetonitrile?

A2: Yes, a recently reported method utilizes 3,5-difluoroarylboronic acid as a catalyst to facilitate the reaction between 2-(4-Aminophenyl)acetonitrile and various aromatic aldehydes []. This reaction proceeds efficiently at room temperature, yielding Schiff bases within 2 hours.

Q3: What analytical techniques are commonly employed to characterize and quantify 2-(4-Aminophenyl)acetonitrile and its derivatives?

A4: Standard characterization techniques include elemental analysis (EA), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1HNMR), and mass spectrometry (MS) []. These methods provide valuable information about the elemental composition, functional groups, structure, and molecular weight of the compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.